molecular formula C8H7N3O B11047297 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11047297
M. Wt: 161.16 g/mol
InChI Key: PXPIZWWOBPDZCU-UHFFFAOYSA-N
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Description

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1266149-53-4) is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This pyridopyrimidinone scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its structural similarity to privileged structures used in drug discovery. The core pyrido[4,3-d]pyrimidin-4(3H)-one structure is a recognized pharmacophore in the development of biologically active compounds. Scientific literature indicates that derivatives based on this scaffold have been investigated as potent calcium receptor antagonists . Furthermore, related pyridopyrimidinone isomers have demonstrated substantial research value in oncology, serving as key scaffolds in the design of potential anti-cancer agents . For instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potential inhibitors of EGFR (Epidermal Growth Factor Receptor), both wild-type and mutant forms (EGFRT790M), and have been shown to induce apoptosis in cancer cell lines . Other studies on pyridopyrimidinone-thiazole hybrids have also shown promising cytotoxic activity against various cancer cell lines, highlighting the versatility of this core structure in cancer research . Beyond oncology, research on closely related pyridopyridazine compounds has revealed additional potential for in vitro anti-inflammatory activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-methyl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12)

InChI Key

PXPIZWWOBPDZCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Amidine Cyclocondensation Method

The predominant synthesis involves cyclocondensation of 3-aminopyridine-4-carboxylic acid derivatives with amidine compounds. Sodium acetate acts as a nucleophilic catalyst, facilitating ring closure under reflux conditions in ethylene glycol monomethyl ether.

Reaction Scheme:

3-Aminopyridine-4-carboxylic acid+AmidineNaOAcReflux5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one\text{3-Aminopyridine-4-carboxylic acid} + \text{Amidine} \xrightarrow[\text{NaOAc}]{\text{Reflux}} \text{5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one}

Key parameters include:

  • Molar ratios : 1:3–5 (acid/amidine) and 1:2–4 (acid/NaOAc)

  • Temperature : 120°C (reflux)

  • Duration : 6–8 hours for optimal conversion.

Solvent and Catalyst Optimization

Ethylene glycol monomethyl ether outperforms alternatives like DMF or acetonitrile due to its high boiling point (124°C) and polarity, which stabilize intermediates. Sodium acetate’s role extends beyond base catalysis—it coordinates with the amidine to lower activation energy.

Table 1: Solvent Impact on Reaction Yield

SolventBoiling Point (°C)Yield (%)
Ethylene glycol monomethyl ether12488
Toluene11062
Acetonitrile8245
DMF15378

Data adapted from CN104130256A.

Mechanistic Insights and Intermediate Characterization

Reaction Pathway Analysis

The mechanism proceeds through nucleophilic attack by the amidine’s amino group on the carboxylic acid’s carbonyl carbon, forming a tetrahedral intermediate. Sodium acetate deprotonates the intermediate, enabling cyclization via elimination of water.

Critical intermediates confirmed by in situ NMR:

  • N-Acyl amidine (δ 8.91 ppm, singlet)

  • Enolate species (δ 12.75 ppm, broad).

Byproduct Formation and Mitigation

Early methods (pre-2014) suffered from diacylation byproducts (≤30%) due to excess amidine. Modern protocols use stoichiometric control and gradient heating to suppress side reactions:

  • Temperature ramping : 80°C → 120°C over 1 hour reduces premature cyclization.

  • Amidine excess : Limited to 10% molar surplus.

Industrial-Scale Process Intensification

Continuous Flow Synthesis

Pilot studies demonstrate 92% yield in flow reactors by reducing thermal gradients. Key parameters:

  • Residence time : 45 minutes

  • Pressure : 3 bar (prevents solvent vaporization).

Purification Advancements

Combined extraction-crystallization techniques replace column chromatography:

  • Liquid-liquid extraction : Ethyl acetate/water (3:1) removes unreacted amidine.

  • Antisolvent crystallization : Adding heptane induces precipitation (purity >98%).

Table 2: Purification Method Comparison

MethodPurity (%)Recovery (%)
Column Chromatography9970
Extraction-Crystallization9892

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, H-2), 7.98 (s, 1H, H-7), 2.38 (s, 3H, CH₃).

  • HRMS : m/z 162.0662 [M+H]⁺ (calc. 162.0664).

Impurity Profiling

HPLC-MS identifies three major impurities (<0.5% total):

  • N-Methylated byproduct (RT 6.2 min)

  • Dimerized species (RT 8.7 min)

  • Oxidized pyrimidone (RT 10.1 min) .

Chemical Reactions Analysis

Oxidation and Reduction

The methyl group at position 5 and the pyrimidinone moiety are reactive sites:

Reaction TypeReagent/ConditionsProductYield/OutcomeSource
Oxidation KMnO₄ (acidic)5-Carboxylic acid derivative~65%
Reduction NaBH₄ (methanol, 0°C)Dihydro derivative (saturation of pyridine ring)~50%

Electrophilic Substitution

The electron-deficient aromatic system facilitates halogenation and nitration :

  • Bromination : Using Br₂ in acetic acid at 60°C introduces bromine at position 8 .

  • Chlorination : POCl₃ converts the 4-keto group to 4-chloro, enabling nucleophilic displacement .

Example :

  • 8-Bromo-5-methylpyrido[4,3-d]pyrimidin-4(3H)-one

    • Conditions: Br₂ (1.2 eq), AcOH, 6 hrs, 60°C

    • Yield: 85% .

Cross-Coupling Reactions

The brominated derivative undergoes Suzuki-Miyaura coupling to introduce aryl/alkyl groups:

SubstrateBoronic AcidCatalystProductYield
8-Bromo derivativePhB(OH)₂Pd(PPh₃)₄8-Phenyl derivative78%
8-Bromo derivativeMe₃B (trimethylboroxine)Pd(dppf)Cl₂8-Methyl derivative82%

Functional Group Interconversion

The 4-keto group participates in amide formation and Mannich reactions :

  • Amidation : Treatment with NH₃/MeOH yields 4-amino derivatives.

  • Mannich Reaction : Reacts with formaldehyde and amines to form C7-aminated products .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acid/base (e.g., converts to pyridine-4-carboxamide in 6N HCl) .

  • Thermal Stability : Decomposes above 290°C .

Key Mechanistic Insights

  • Nucleophilic Attack : The 4-keto group is susceptible to nucleophiles (e.g., amines, hydrazines), forming Schiff bases or hydrazones.

  • Aromatic Electrophilicity : Positions 7 and 8 are most reactive due to electron withdrawal by the pyrimidinone ring .

Scientific Research Applications

Medicinal Chemistry

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is being explored for its anticancer properties . Research indicates that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell signaling. For instance, studies have shown that derivatives of this compound can act as inhibitors for various kinases, including monopolar spindle 1 (MPS1), which is crucial in mitosis and a promising target for cancer therapy .

Case Study: MPS1 Kinase Inhibition

  • A series of pyrido[3,4-d]pyrimidine inhibitors demonstrated excellent potency against MPS1. The introduction of a methyl group at the 6-position significantly improved metabolic stability and selectivity over other kinases, making these derivatives suitable candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor , particularly in blocking tyrosine kinases involved in various malignancies. The mechanism typically involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting cellular signaling pathways that promote cancer cell survival and proliferation .

Antimicrobial Properties

Research has highlighted the antimicrobial activities of this compound and its derivatives against various bacterial strains. For example, certain analogs have shown efficacy against gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound along with their structural types and biological activities:

Compound NameStructure TypeNotable Activities
3-Methyl-5-nitropyrimidin-4(3H)-onePyrimidine derivativeRing transformation reactions
Pyrido[2,3-d]pyrimidine-4(3H)-oneFused pyridine-pyrimidineAnticancer properties
Pyridodipyrimidine derivativesBicyclic heterocyclesAntiviral and antibacterial activities
Pyrimido[5,4-d]pyrimidineAnother bicyclic structurePotential enzyme inhibitors

Mechanism of Action

The mechanism of action of 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrido[4,3-d]pyrimidin-4(3H)-one Core

5-Trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-one
  • Key Differences : The trifluoromethyl (CF₃) group at position 5 enhances metabolic stability and lipophilicity compared to the methyl group.
  • Activity : Acts as a short-acting calcium-sensing receptor (CaSR) antagonist, showing rapid parathyroid hormone (PTH) stimulation in vivo. This is critical for osteoporosis treatment .
  • Pharmacokinetics : The CF₃ group shortens the duration of action, reducing systemic toxicity risks .
7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
  • Key Differences : Chloro and fluoro substituents at positions 7 and 8, along with a methylthio group at position 2, increase steric bulk and electron-withdrawing effects.
  • Activity : Designed for enhanced receptor binding affinity, likely targeting kinase domains. The methylthio group improves membrane permeability .
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
  • Key Differences : The bulky tert-butyl group at position 2 and iodine at position 8 alter solubility and steric interactions.
  • Applications : Used in radiolabeling studies due to iodine’s isotopic properties .

Core Modifications: Pyrido vs. Thieno Pyrimidinones

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
  • Structural Difference : Replaces the pyridine ring with a thiophene ring, introducing sulfur into the core.
  • Activity: Exhibits antibacterial and antitumor properties. For example, 5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one shows dual cAMP/cGMP modulation, enhancing anticancer effects in colon cancer models .
  • Mechanism : Mimics psoralen derivatives, enabling DNA intercalation or photodynamic therapy .
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
  • Structural Difference : Pyridine ring fused at the [2,3-d] position instead of [4,3-d].
  • Activity: Demonstrates PDE3 inhibition and anticancer activity against breast (MCF7) and colon (HT-29) cancer cell lines. The 3-cyano-2-pyridone variant showed superior potency .

Methyl Substituent Impact

The 5-methyl group in the target compound provides:

  • Moderate Lipophilicity : Balances solubility and membrane permeability.
  • Metabolic Stability : Reduces oxidative metabolism compared to electron-deficient substituents (e.g., CF₃).
  • Steric Effects : Minimizes off-target interactions compared to bulkier groups (e.g., tert-butyl).

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Reference
5-Methylpyrido[4,3-d]pyrimidinone Pyrido[4,3-d]pyrimidin-4-one 5-CH₃ Kinase inhibition, Receptor modulation
5-Trifluoromethyl analog Pyrido[4,3-d]pyrimidin-4-one 5-CF₃ CaSR antagonism (osteoporosis)
Thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 5-(3,4-dimethoxyphenyl), 2-CH₃ Anticancer (HT-29, MCF7)
7-Chloro-8-fluoro-2-(methylthio) Pyrido[4,3-d]pyrimidin-4-one 7-Cl, 8-F, 2-SCH₃ Kinase-targeted therapies

Research Findings and Trends

  • SAR Insights : Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor binding but may increase toxicity. Methyl groups offer a safer profile for chronic use .
  • Synthetic Routes: Condensation with aldehydes and cyclization (e.g., using ethyl acetoacetate) are common for pyridopyrimidinones .
  • Therapeutic Potential: Thieno derivatives excel in anticancer applications, while pyrido analogs are versatile for kinase and receptor targets .

Biological Activity

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in drug development, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a fused pyridine and pyrimidine ring system, with the molecular formula C8H8N4OC_8H_8N_4O. The presence of a methyl group at the 5-position of the pyridine ring enhances its biological properties and stability, making it a subject of interest for further research in pharmacology and medicinal chemistry.

Biological Activities

Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, certain analogs have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells. The mechanism often involves inhibition of specific kinases that play crucial roles in cell proliferation and survival .

Antimicrobial Effects
The compound also demonstrates notable antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy increases with concentration, showcasing its potential as an antibacterial agent .

Enzyme Inhibition
this compound has been identified as a potent inhibitor of various enzymes involved in cancer progression. For instance, it has shown inhibitory effects on histone demethylases (KDMs), which are critical for regulating gene expression in cancer cells. This inhibition can lead to altered cellular signaling pathways, contributing to its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound's ability to bind to and inhibit kinases involved in tumor growth is a primary mechanism for its anticancer effects. This includes targeting kinases like MPS1, which is crucial for proper mitotic progression in cells .
  • Antimicrobial Action : Its structural features allow it to penetrate bacterial membranes effectively, disrupting cellular functions and leading to cell death.
  • Histone Modification : By inhibiting KDMs, the compound impacts histone modifications that regulate chromatin structure and gene expression, further influencing cancer cell behavior .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives showed IC50 values ranging from 0.01 µM to 2.19 µM against various cancer cell lines, indicating strong anticancer potential compared to standard chemotherapeutics like etoposide .
  • Antimicrobial Activity : In vitro tests revealed that at concentrations above 800 µg/mL, the synthesized compounds exhibited complete inhibition against both S. aureus and E. coli, suggesting significant antimicrobial potency .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Activities
3-Methyl-5-nitropyrimidin-4(3H)-onePyrimidine derivativeRing transformation reactions
Pyrido[2,3-d]pyrimidine-4(3H)-oneFused pyridine-pyrimidineAnticancer properties
Pyridodipyrimidine derivativesBicyclic heterocyclesAntiviral and antibacterial activities
Pyrimido[5,4-d]pyrimidineAnother bicyclic structurePotential enzyme inhibitors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylpyrido[4,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation reactions with substituted pyrimidine precursors. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields thieno-pyrimidinone derivatives (85% yield) . Catalysts like FeCl₃-SiO₂ in ethanol under reflux (6 hours) have been used to synthesize fused pyrido-pyrimidinones, achieving 75% yields . Optimizing reaction time, solvent polarity, and catalyst loading is critical for minimizing side products.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For example, ¹H-NMR signals at δ 7.38–8.12 ppm indicate aromatic protons in pyrido-pyrimidinones, while carbonyl resonances appear near 1689 cm⁻¹ in IR spectra . Mass spectrometry (HRMS or ESI-MS) provides molecular ion confirmation, and elemental analysis validates purity .

Q. How is the biological activity of this compound typically screened?

  • Methodological Answer : In vitro assays against cancer cell lines (e.g., MTT assays) and microbial strains are standard. Hybrid derivatives, such as those fused with thieno-pyrimidine moieties, are screened for anticancer (e.g., kinase inhibition) and antimicrobial activity . Dose-response curves and IC₅₀ values are calculated to prioritize lead compounds.

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and drug-likeness of derivatives?

  • Methodological Answer : Tools like SwissADME or MOE calculate logP, topological polar surface area (TPSA), and Lipinski parameters. For example, chromeno-pyrimidinones with TPSA <140 Ų and logP <5 show favorable oral bioavailability . Density functional theory (DFT) can optimize substituent effects on electronic properties .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For instance, discrepancies in anticancer activity may arise from cell line heterogeneity or assay conditions (e.g., serum concentration). Meta-analyses of SAR trends, such as electron-withdrawing substituents enhancing kinase inhibition, can reconcile differences .

Q. How do structural modifications (e.g., fluorination) impact target selectivity and metabolic stability?

  • Methodological Answer : Fluorine substitution at the 7-position (e.g., 7-fluoropyrido[4,3-d]pyrimidin-4(1H)-one) improves metabolic stability by reducing CYP450-mediated oxidation. Comparative studies using radiolabeled analogs and microsomal stability assays quantify these effects . Computational docking (e.g., AutoDock Vina) identifies steric and electronic interactions with target proteins .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries) or chromatography (e.g., SFC) ensures enantiopurity. For example, FeCl₃-SiO₂ catalyzes cyclization without racemization in ethanol . Process optimization (e.g., continuous flow reactors) improves reproducibility at multi-gram scales .

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